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Compound of Interest

Compound Name: 4-Fluoro-2-methyl-6-nitrophenol

CAS No.: 1588441-30-8

Cat. No.: B1397160

Get Quote

H,

C,

F), and acquisition protocols.

Executive Summary & Structural Context
4-Fluoro-2-methyl-6-nitrophenol (FMNP) presents a unique spectroscopic challenge due to

the interplay between the electronegative fluorine atom, the withdrawing nitro group, and the

electron-donating hydroxyl/methyl pair. Correct assignment requires understanding the

heteronuclear coupling (

and

) that complicates standard spectra.

Molecular Profile:

Formula:
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MW: 171.12 g/mol

Core System: Trisubstituted Benzene Ring

Key Spin Active Nuclei:

H (Spin 1/2),

F (Spin 1/2),

C (Spin 1/2, low abundance).

Standardized Acquisition Protocol
To ensure reproducibility and minimize exchange broadening of the phenolic proton, the

following protocol is recommended.

Solvent Selection Strategy
Recommended:DMSO-d

(Dimethyl sulfoxide-d

).[1]

Reasoning: DMSO forms strong hydrogen bonds with the phenolic -OH, slowing the

intermolecular proton exchange. This results in a sharp, distinct singlet (or doublet if H-

bonding is intramolecular) rather than a broad, invisible hump often seen in CDCl

.

Alternative: Acetone-d

(Good solubility, distinct shifts).

Avoid: CDCl

(Chloroform-d) unless checking for intramolecular H-bonding, as the OH signal is often
broadened into the baseline.
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Sample Preparation Workflow
The following Graphviz diagram outlines the critical decision path for sample preparation to

ensure high-resolution data.

Start: 10 mg FMNP Sample

Solvent Selection

Add 0.6 mL DMSO-d6
(Preferred)

Routine Analysis

Add 0.6 mL CDCl3
(Not Recommended)

If DMSO insoluble

Vortex & Sonication
(Ensure homogeneity)

Acquire 1H/19F/13C
(Set d1 > 2s for NO2 relaxation)

Click to download full resolution via product page

Figure 1: Decision matrix for NMR sample preparation emphasizing solvent effects on labile

protons.

H NMR Analysis (Proton)
The proton spectrum is defined by a 1,2,3,5-tetrasubstituted benzene pattern. The fluorine

atom at position 4 creates significant splitting in the aromatic signals.

Predicted Chemical Shifts & Multiplicities (in DMSO-d )
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Position Proton Type (ppm) Multiplicity

Coupling
Constants (

)

Assignment
Logic

OH Phenolic 10.5 - 11.0 Broad Singlet N/A

Deshielded

by NO

(H-bond) &

Ring Current.

H-5 Aromatic 7.70 - 7.85 dd
Hz

Hz

Most

Downfield Ar-

H. Ortho to

NO

(strong EWG)

and Ortho to

F.

H-3 Aromatic 7.35 - 7.50 dd
Hz

Hz

Ortho to F,

but shielded

by ortho-

Methyl

relative to H-

5.

CH Methyl 2.25 - 2.35 s (or d) Hz

Typical Ar-CH

. May show

small long-

range

coupling to F.

The Coupling Mechanism (Spin-Spin Splitting)
The aromatic protons H-3 and H-5 are meta to each other but both are ortho to the Fluorine.

This creates a specific "Doublet of Doublets" pattern for both, but with different chemical

environments.
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Splitting Tree: Aromatic Proton H-5

Singlet (Uncoupled)

|

Split by 19F (Ortho) Split by H-3 (Meta)

|

3J(H-F) ~9Hz

|

3J(H-F) ~9Hz

Line 1

4J(H-H) ~3Hz

Line 2 Line 3 Line 4

4J(H-H) ~3Hz

Click to download full resolution via product page

Figure 2: Splitting tree for Proton H-5 showing large Fluorine coupling and smaller Meta-Proton

coupling.

C and F NMR Analysis
These nuclei provide definitive proof of the substitution pattern.

F NMR
Signal: Single sharp peak.

Shift Range:

-115 to -125 ppm (typical for fluoro-phenols/nitro-aromatics).
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Coupling: Will show small satellites if proton decoupled, or complex splitting if coupled.

Proton-decoupled

F NMR is recommended for purity assay.

C NMR (The "Fingerprint")
Carbon signals will be split into doublets due to C-F coupling. The magnitude of

allows assignment of the carbon distance from the fluorine.

Carbon Type Coupling Type (Hz) Description

C-4 (C-F) ~230 - 250 Hz
Large doublet. The

ipso carbon.[2]

C-3 / C-5 ~20 - 25 Hz
Ortho carbons.[2]

Distinct doublets.

C-2 / C-6 ~5 - 10 Hz
Meta carbons. Small

doublets.

C-1 / Me ~0 - 3 Hz

Para/Methyl. Often

appear as singlets or

broadened lines.[3]

Quality Control & Impurity Profiling
In the synthesis of FMNP (usually via nitration of 4-fluoro-2-methylphenol), regioisomers are

the primary concern.

Distinguishing the Regioisomers
The nitration is directed ortho to the -OH group.

Target (6-Nitro): H-3 and H-5 are meta (

Hz).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/post/What_is_the_coupling_constant_for_CF3_carbon_in_13C-NMR
https://www.researchgate.net/post/What_is_the_coupling_constant_for_CF3_carbon_in_13C-NMR
https://www.chemistryconnected.com/courses/NMR/NMRshifts1H-general.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1397160?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity (5-Nitro): If nitration occurs at C5 (less likely due to steric hindrance of F and

electronic directing of OH), the remaining protons would be H-3 and H-6. These are para to

each other.

Diagnostic: Para coupling is effectively zero (

Hz). The protons would appear as doublets only split by Fluorine, lacking the H-H coupling
seen in the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1397160/docs#technical-guide-nmr-characterization-
of-4-fluoro-2-methyl-6-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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